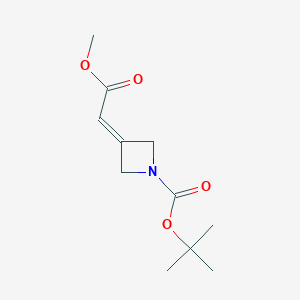![molecular formula C9H7BrN2O3 B1527575 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid CAS No. 1247390-92-6](/img/structure/B1527575.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid
Overview
Description
“5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” is a chemical compound with the CAS Number: 306935-28-4 . It has a molecular weight of 299.12 and its IUPAC name is 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid .
Molecular Structure Analysis
The molecular structure of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a pyrazole ring which is further substituted with a bromine atom . The InChI code for this compound is 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 208-209°C . The compound is expected to be stable under normal conditions.Scientific Research Applications
Chemical Synthesis and Reactivity
New methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates have been obtained via decyclization reactions, showcasing the potential of related compounds in synthetic organic chemistry. This process involves starting compounds obtained by intramolecular cyclization, highlighting the reactivity and versatility of furan-carboxylic acid derivatives in forming complex structures (Igidov et al., 2022).
Coordination Chemistry and Metal Complex Formation
Research into the chelating properties of furan ring-containing organic ligands has led to the synthesis of various metal complexes. These complexes exhibit diverse geometries and have been studied for their antimicrobial activity, demonstrating the application of such compounds in developing new materials with potential biological activities (Patel, 2020).
Material Science and Catalysis
Furan-carboxylic acid derivatives have been used as ligands to synthesize coordination polymers with Zn(II) and Cd(II) ions. These polymers exhibit unique structural features, including chiral networks and potential for hydrogen bonding, indicating their application in material science for developing new types of crystalline structures (Cheng et al., 2017).
Analytical Chemistry Applications
A novel method utilizing furan derivatives as internal standards for the quantification of patulin in apple juice by gas chromatography-mass spectrometry has been developed. This method demonstrates the utility of such compounds in analytical chemistry, particularly in improving the accuracy and precision of analytical measurements (Llovera et al., 2005).
Enzyme Catalysis
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights a biotechnological application. An FAD-dependent enzyme active towards furan derivatives demonstrates the capability of converting these compounds into FDCA, a biobased platform chemical for polymer production. This process exemplifies the role of furan derivatives in sustainable chemistry and biocatalysis (Dijkman et al., 2014).
Safety And Hazards
The compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Future Directions
As for future directions, more research is needed to explore the potential applications of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid”. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be a promising candidate for further studies in medicinal chemistry.
properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c10-7-2-11-12(3-7)4-8-1-6(5-15-8)9(13)14/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBAYSXECXNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



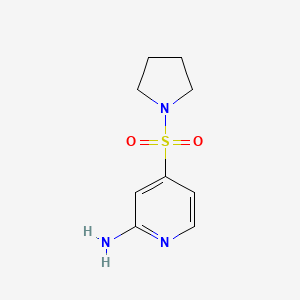
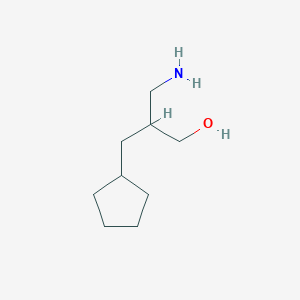
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)
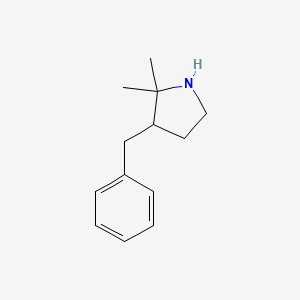
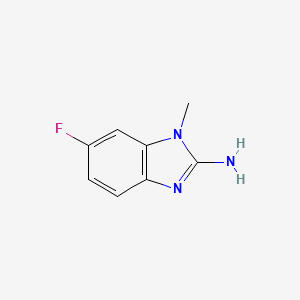
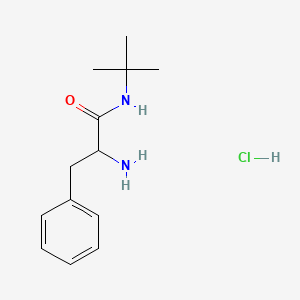
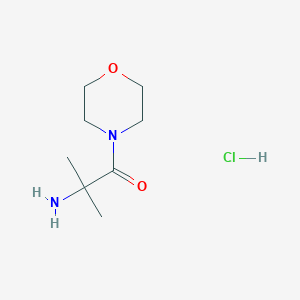
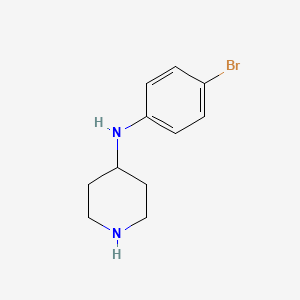
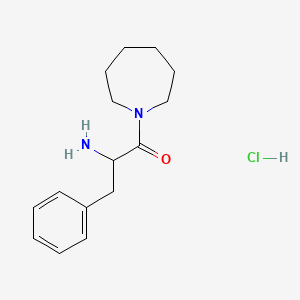
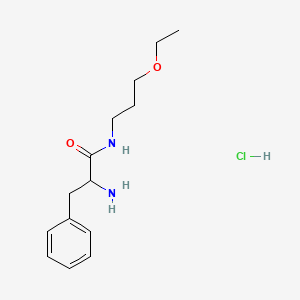
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
